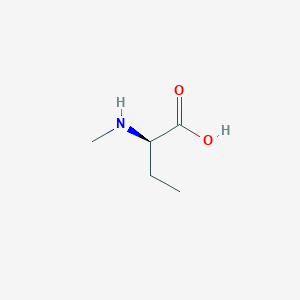

(2R)-2-(Methylamino)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(2R)-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

CQJAWZCYNRBZDL-SCSAIBSYSA-N |

Isomeric SMILES |

CC[C@H](C(=O)O)NC |

Canonical SMILES |

CCC(C(=O)O)NC |

Origin of Product |

United States |

Chemical and Physical Properties

(2R)-2-(Methylamino)butanoic acid is a derivative of butanoic acid with a methylamino group at the second carbon. nih.gov The "(2R)-" designation specifies the stereochemistry at this chiral center.

Table 1: Computed of 2-(Methylamino)butanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO2 | nih.govchemsrc.com |

| Molecular Weight | 117.15 g/mol | nih.gov |

| Exact Mass | 117.07900 g/mol | chemsrc.com |

| PSA | 49.33000 | chemsrc.com |

| LogP | 0.45990 | chemsrc.com |

| IUPAC Name | 2-(methylamino)butanoic acid | nih.gov |

Synthesis

The synthesis of optically pure N-methyl-amino acids like (2R)-2-(Methylamino)butanoic acid is a critical area of research. benthamdirect.comeurekaselect.comnih.gov One common approach involves the N-methylation of the corresponding amino acid. Various methods have been developed for the N-methylation of amino acids, often requiring protective group strategies to ensure selectivity. For instance, a "one-pot" methylation of N-nosyl-α-amino acid methyl esters using diazomethane (B1218177) has been reported. acs.org Another approach is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst to produce enantiomers of 2-methylbutanoic acid, which could then be further modified. wikipedia.org The synthesis of related butanoic acid derivatives often involves multi-step processes, including the preparation of the butanoic acid backbone and subsequent functional group introductions. ontosight.ai

Biochemical and Molecular Interactions of 2r 2 Methylamino Butanoic Acid

Recognition by Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of biochemistry. For (2R)-2-(Methylamino)butanoic acid, its recognition by enzymes and transport proteins is predicated on its specific three-dimensional shape and chemical properties.

Substrate and Inhibitor Interactions with Enzymes

N-methylated amino acids are known to interact with a variety of enzymes, sometimes acting as substrates and other times as inhibitors. The N-methylation of peptides is a strategy known to enhance their resistance to peptidases. nih.gov

Amino Acid Ligases: These enzymes, crucial for protein synthesis, are responsible for attaching amino acids to their corresponding tRNA molecules. The N-methylation of an amino acid can pose a steric hindrance within the active site of aminoacyl-tRNA synthetases, potentially making it a poor substrate. nih.gov However, the incorporation of N-methylated amino acids into peptides does occur in nature, suggesting that some ligases can accommodate this modification, albeit often with lower efficiency. nih.govnih.gov Specific studies on the interaction between this compound and aminoacyl-tRNA synthetases are not readily available.

Methyltransferases and Demethylases: These enzymes regulate a vast array of cellular processes by adding or removing methyl groups from proteins, nucleic acids, and other molecules. While N-methylated amino acids are products of certain methyltransferase reactions, there is no direct evidence to suggest that this compound acts as a substrate or inhibitor for these enzymes.

Binding and Transport Mechanisms Across Biological Membranes

The transport of amino acids across cellular membranes is a vital process mediated by a diverse family of transport proteins. The N-methylation of amino acids can influence their transport properties.

N-methylated amino acids are recognized by certain amino acid transport systems. For instance, System A, a Na+-dependent transporter, is known to handle N-methylated amino acids. This system is electrogenic, meaning its activity is influenced by the membrane potential. The transport of N-methyl-aminoisobutyric acid, a synthetic N-methylated amino acid, has been used to study the function of such transporters. nih.gov It is plausible that this compound is also transported by similar systems, although specific transporters have not yet been identified.

Stereospecificity in Molecular Recognition Processes

The chirality of a molecule is paramount in its interaction with biological systems, which are themselves chiral. Enzymes and transporters often exhibit a high degree of stereospecificity, preferentially binding to one enantiomer over the other. It is therefore highly probable that the (2R) configuration of 2-(Methylamino)butanoic acid is a critical factor for its recognition by specific enzymes and transporters. Any interaction would likely be distinct from that of its (2S) enantiomer.

Role in Metabolic Pathways and Biochemical Cycles (non-clinical)

The metabolic fate of an amino acid derivative like this compound would involve its integration into the complex network of metabolic pathways.

Participation in Amino Acid Interconversion and Degradation Pathways

The catabolism of amino acids typically involves deamination (removal of the amino group) and the subsequent processing of the carbon skeleton. nih.gov The presence of the N-methyl group in this compound would likely necessitate a specific enzymatic pathway for its degradation.

General amino acid degradation pathways often involve transamination reactions, where the amino group is transferred to an α-keto acid. nih.gov It is unclear how the N-methyl group would affect this process for this compound. It is possible that a specific demethylase would be required to remove the methyl group before the standard degradation pathways for butanoic acid can proceed. However, specific enzymes and pathways involved in the catabolism of this particular compound have not been elucidated in the available literature.

Function as an Intermediate or Cofactor in Specific Biochemical Reactions

There is currently no scientific evidence to suggest that this compound functions as a key intermediate or a cofactor in any known biochemical reactions or cycles. Its structural similarity to common amino acids suggests a potential role, but this remains speculative without direct research findings.

Influence on Cellular Metabolism (e.g., through feedback mechanisms)

This compound is the N-methylated derivative of D-isoleucine. While direct research on the specific metabolic impact of this compound is not extensively documented, its influence can be inferred from the metabolism of its parent compounds, branched-chain amino acids (BCAAs) like isoleucine, and the general effects of N-methylation.

The metabolism of BCAAs is a critical cellular process, and its dysregulation is linked to various diseases. nih.govtandfonline.com Methionine metabolism, in particular, is central to the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.gov The introduction of a methyl group to an amino acid, creating a compound like this compound, is a post-translational modification that can significantly alter a molecule's biological function. researchgate.netmdpi.com

N-methylation can influence metabolic pathways through several mechanisms:

Enzyme Inhibition: As a structural analog of isoleucine, this compound could potentially act as a competitive or allosteric inhibitor of enzymes in the BCAA metabolic pathway. For instance, it might interact with branched-chain amino acid aminotransferases (BCATs) or the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which are key regulatory points in BCAA catabolism.

Altered Substrate for Synthesis: N-methylated amino acids are incorporated into various natural products, particularly nonribosomal peptides like the immunosuppressant cyclosporine. researchgate.netnih.gov If cellular machinery recognizes this compound, it could be incorporated into peptides, leading to novel structures with altered stability and bioactivity. nih.gov This incorporation can prevent enzymatic hydrolysis, significantly increasing the half-life of peptide sequences in biological fluids. researchgate.net

Modulation of Gene Expression: Changes in the levels of amino acid metabolites can trigger signaling cascades that affect gene expression. For example, methionine metabolism and subsequent methylation events are known to regulate a wide range of processes, including gene expression modification, which can impact lifespan and aging. nih.gov While a direct link for this compound is not established, it is a plausible downstream effect of its interaction with metabolic pathways.

Dietary levels of isoleucine itself have been shown to be a potent regulator of metabolic health, with restriction improving glucose tolerance and decreasing adiposity. nih.govresearchgate.net The introduction of an N-methylated form could perturb these regulatory circuits.

Conformational Preferences and Dynamics in Biological Milieu

The three-dimensional shape of this compound in a biological solution is critical to its function. Its conformation is determined by the rotational freedom around its single bonds and the interactions between its functional groups—the carboxylic acid, the secondary amine (methylamino), and the sec-butyl side chain.

In aqueous solution at physiological pH, the molecule is expected to exist primarily in a zwitterionic form, with a protonated methylammonium (B1206745) group (R-NH2+-CH3) and a deprotonated carboxylate group (R-COO-). The conformation of amino acids in solution is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. americanpeptidesociety.orgacs.org For this compound, key insights would be gained by:

Measuring J-couplings (scalar couplings): These values provide information about the dihedral angles along the molecule's backbone, helping to define the preferred rotational state (rotamer) of the molecule. americanpeptidesociety.org

Nuclear Overhauser Effect (NOE) analysis: This technique measures through-space interactions between protons, providing distance constraints that help to build a 3D model of the most populated conformations.

When an N-methylated amino acid like this compound is incorporated into a peptide chain, it has profound and well-documented effects on the peptide's structure and flexibility. nih.govnih.gov

Key impacts include:

Elimination of Hydrogen Bond Donation: The replacement of the amide proton with a methyl group removes a crucial hydrogen bond donor. researchgate.net This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by a network of backbone hydrogen bonds.

Altered cis/trans Isomerization: The peptide bond preceding the N-methylated residue has a lower energy barrier between the cis and trans conformations compared to a standard peptide bond. researchgate.netub.edumerckmillipore.com While the trans form is highly favored in most peptide bonds, N-methylation makes the cis conformation more accessible, often inducing β-turns and specific kinks in the peptide backbone. researchgate.netmerckmillipore.com

Increased Proteolytic Resistance: The steric hindrance from the N-methyl group and the resulting conformational constraints make the peptide bond more resistant to cleavage by proteases. researchgate.netmerckmillipore.com This can dramatically increase the in-vivo half-life of a peptide.

Table 1: Comparison of Standard vs. N-Methylated Peptide Bonds

| Property | Standard Peptide Bond | N-Methylated Peptide Bond | Reference |

|---|---|---|---|

| H-Bond Donor Capability | Yes (Amide N-H) | No | researchgate.net |

| Preferred Conformation | Strongly favors trans | cis and trans have more comparable energies | ub.edu |

| Backbone Flexibility | Generally flexible | Conformationally more constrained | nih.gov |

| Proteolytic Stability | Susceptible to cleavage | Increased resistance to cleavage | researchgate.netmerckmillipore.com |

Molecular recognition between a small molecule and a biological macromolecule (like an enzyme or receptor) is highly specific and depends on the precise 3D arrangement of atoms. The stereospecificity of this compound is governed by its unique chiral structure.

Chiral Center: The "(2R)" designation refers to the stereochemistry at the α-carbon. Biological systems, being chiral themselves, can readily distinguish between different enantiomers. An enzyme's active site is shaped to accommodate a specific stereoisomer, much like a lock accepts only a specific key. The (2R)-isomer will present its carboxylate, methylamino, and side-chain groups in a different spatial orientation than its (2S)-counterpart, leading to differential binding. nih.gov

Role of the N-Methyl Group: The methyl group adds another layer to molecular recognition. It contributes to the molecule's size and shape and can participate in hydrophobic (van der Waals) interactions within a protein's binding pocket. rsc.orgnih.govrsc.org Certain host molecules and receptors have shown selectivity for N-methylated amino acids over their non-methylated counterparts. nih.gov

Driving Forces for Binding: The specific interaction with a biological target is driven by a combination of non-covalent forces:

Electrostatic Interactions: The charged groups (carboxylate and methylammonium) can form strong salt bridges and hydrogen bonds with oppositely charged or polar residues in the binding site. rsc.org

Hydrophobic Interactions: The nonpolar sec-butyl side chain will favorably interact with hydrophobic pockets of the target protein.

The combination of the (2R) stereocenter and the N-methyl group creates a unique chemical entity whose specific interactions are dictated by these fundamental principles of stereoselective molecular recognition. rsc.orgnih.gov

Analytical Methodologies for Research and Quantification of 2r 2 Methylamino Butanoic Acid

Chromatographic Techniques for Separation and Enantiomeric Purity Assessment

Chromatographic methods are fundamental for the separation and assessment of the enantiomeric purity of (2R)-2-(Methylamino)butanoic acid. These techniques are crucial for distinguishing between the (2R) and (2S) enantiomers and ensuring the stereochemical integrity of the compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds like this compound. The use of chiral stationary phases (CSPs) is the most common approach for this purpose. nih.gov These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, and ristocetin (B1679390) A, have demonstrated broad selectivity for a variety of amino acids and their derivatives. sigmaaldrich.com For N-blocked amino acids, which share structural similarities with this compound, teicoplanin and ristocetin A-based CSPs have been particularly effective. sigmaaldrich.com The separation mechanism often involves interactions with the carboxylate group of the analyte. sigmaaldrich.com

Another class of CSPs effective for separating amino acid enantiomers are crown ether-based phases. nih.gov These are particularly useful for the enantioseparation of primary amine compounds. nih.gov For instance, a CROWNPAK CR (+) column has been successfully used in reverse-phase HPLC to determine the enantiomeric excess of 2-aminobutanamide, a structurally related compound. asianpubs.org

The choice of mobile phase is also critical for achieving optimal separation. Both polar organic and reversed-phase modes can be employed, often with volatile buffers like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate, which are compatible with mass spectrometry detection. sigmaaldrich.com

Table 1: HPLC Conditions for Chiral Separation of Related Compounds

| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

| N-blocked amino acids | Teicoplanin or Ristocetin A-based CSPs | Polar organic or Reversed-phase with volatile buffers | LC/MS, LC/MS/MS | sigmaaldrich.com |

| 2-Aminobutanamide | CROWNPAK CR (+) | 0.05% Perchloric acid solution | UV (200 nm) | asianpubs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) using Derivatization Strategies

Gas Chromatography (GC) is another valuable technique for the analysis of amino acids, but due to their low volatility, derivatization is a necessary prerequisite. sigmaaldrich.com Derivatization converts the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable derivatives suitable for GC analysis. sigmaaldrich.commdpi.com

Common derivatization strategies for amino acids include silylation and acylation. sigmaaldrich.comsemanticscholar.org Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnist.gov Acylation with fluorinated reagents can enhance detectability, particularly with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). semanticscholar.org A two-step derivatization, such as esterification of the carboxyl group followed by acylation of the amino group, is often employed for comprehensive analysis of amino acids in biological samples. mdpi.com

Once derivatized, the compounds can be separated on a GC column and detected by a mass spectrometer (MS). The MS provides both qualitative (identification based on fragmentation patterns) and quantitative information. sigmaaldrich.com For chiral analysis, a chiral GC column can be used to separate the derivatized enantiomers.

Table 2: Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Reference |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amine, Hydroxyl, Thiol | sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine, Hydroxyl | semanticscholar.org |

| Pentafluorobenzyl bromide | PFBBr | Carboxylic acid | nih.gov |

| 2 M HCl in Methanol | - | Carboxylic acid (esterification) | mdpi.com |

| Pentafluoropropionic anhydride | PFPA | Amine, Hydroxyl, Thiol (acylation) | mdpi.com |

Capillary Electrophoresis (CE) for Enantiomeric Excess Determination

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume, making it well-suited for the analysis of amino acids and their enantiomers. nih.govcreative-proteomics.com The separation is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Various chiral selectors have been employed in CE for the enantioseparation of amino acids, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and chiral ligand-exchange complexes. chromatographyonline.comtandfonline.com Chiral ligand exchange CE (CLE-CE) is a common mode for separating amino acid enantiomers, where a chiral ligand and a metal ion form diastereomeric complexes with the analytes. chromatographyonline.com

The optimization of CE methods involves adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. chromatographyonline.comacs.org Different detection methods can be coupled with CE, including UV-Vis absorbance, laser-induced fluorescence (LIF) for enhanced sensitivity (often requiring derivatization), and mass spectrometry (CE-MS). nih.govcreative-proteomics.com

Mass Spectrometry for Identification and Quantification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of this compound in complex matrices. It provides information on the molecular weight and structural features of the analyte.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are widely used for the analysis of biomolecules like amino acids, as they minimize fragmentation during the ionization process. creative-proteomics.comamericanpeptidesociety.org

ESI is particularly well-suited for analyzing samples in solution and is often coupled with liquid chromatography (LC) or capillary electrophoresis (CE). americanpeptidesociety.org It typically produces multiply charged ions, which can be advantageous for analyzing large molecules. creative-proteomics.com For a compound like this compound, ESI-MS would likely show a prominent protonated molecule [M+H]+ in positive ion mode. nih.gov A study on a related compound, 2-hydroxy-4-(methylthio)butanoic acid, demonstrated that in negative ion mode, the deprotonated molecule [M-H]- is the dominant species. chromatographyonline.com

MALDI, on the other hand, is used for analyzing solid samples co-crystallized with a matrix. The matrix absorbs laser energy and facilitates the desorption and ionization of the analyte, typically producing singly charged ions. americanpeptidesociety.org MALDI is known for its high sensitivity and is often used for the rapid analysis of complex mixtures. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Studies

Tandem mass spectrometry (MS/MS) is an essential technique for the structural confirmation of this compound and for studying its fragmentation pathways. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed.

For N-methylated amino acids, ESI-MS/MS studies have shown characteristic fragmentation patterns. nih.gov The protonated molecules of most N-methyl amino acids typically lose water and carbon monoxide to form an immonium ion. nih.govresearchgate.net Other common fragment ions arise from the loss of the methylamino group or the side chain. nih.gov These distinct fragmentation patterns can be used to differentiate between isomeric and isobaric N-methyl amino acids. nih.govresearchgate.net The fragmentation of the immonium ion itself can provide further structural information about the side chain and the presence of the N-methyl group. nih.gov

This detailed fragmentation information is invaluable for the unambiguous identification of this compound in complex biological or chemical samples.

Table 3: Common Fragment Ions in ESI-MS/MS of N-Methyl Amino Acids

| Precursor Ion | Characteristic Fragment Ion | Description | Reference |

| [M+H]+ | [M+H - (H2O + CO)]+ | Formation of the immonium ion | nih.govresearchgate.net |

| [M+H]+ | [M+H - NH2CH3]+ | Loss of the methylamino group | nih.gov |

| [M+H]+ | [M+H - R]+ | Loss of the side chain (R group) | nih.gov |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for the absolute quantification of analytes, including N-methylated amino acids like this compound. The principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, isotopically labeled this compound (e.g., with ¹³C or ¹⁵N)—to the sample. This labeled compound serves as an internal standard that behaves almost identically to the endogenous analyte during sample preparation and analysis.

The sample is then processed, and the mixture of the natural and isotope-labeled compound is analyzed by mass spectrometry, typically coupled with a separation technique like liquid chromatography (LC-MS/MS). The ratio of the signal intensity of the natural analyte to that of the isotope-labeled internal standard is measured. Since the amount of the added internal standard is known, the absolute concentration of the endogenous this compound in the original sample can be calculated with high accuracy, minimizing errors arising from sample loss during preparation or variations in instrument response.

While specific experimental data for the absolute quantification of this compound using IDMS is not extensively published, the methodology has been successfully applied to a wide range of amino acids. The following table provides a representative example of the parameters that would be considered in an LC-MS/MS method for the quantification of a similar N-methylated amino acid.

| Parameter | Typical Value/Condition for a similar N-methylated amino acid |

|---|---|

| Instrumentation | Triple Quadrupole LC-MS/MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 118.1 (for the protonated molecule [M+H]⁺) |

| Product Ion (m/z) | 72.1 (corresponding to the loss of formic acid) |

| Internal Standard | ¹³C₅, ¹⁵N- this compound |

| Chromatographic Column | Reversed-phase C18 or HILIC |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Linear Range | Typically in the low ng/mL to µg/mL range |

| Precision (CV%) | <5% |

| Accuracy (%) | 95-105% |

Advanced Spectroscopic Methods for Investigating Molecular Interactions (excluding basic structural characterization)

Beyond quantification, understanding how this compound interacts with other molecules and how its structure changes in different environments is critical. Advanced spectroscopic methods provide these insights at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Binding and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. For this compound, NMR can be used to probe its binding to target proteins or receptors and to characterize its conformational landscape.

In ligand-binding studies, changes in the NMR spectrum of either the ligand or the receptor upon complex formation are monitored. Chemical shift perturbation (CSP) is a common method where changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) of the receptor are observed upon titration with this compound. These perturbations can identify the binding site and determine the binding affinity.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) in D₂O |

|---|---|

| C=O (Carboxyl) | ~175-180 |

| Cα (CH-NHCH₃) | ~60-65 |

| N-CH₃ | ~30-35 |

| CH₂ (Ethyl) | ~25-30 |

| CH₃ (Ethyl) | ~10-15 |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Transitions in Complexes

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light. It is particularly sensitive to the chiral environment of molecules. For a chiral molecule like this compound, CD spectroscopy can provide information about its absolute configuration and conformational changes, especially upon interaction with other molecules, such as metal ions or macromolecules.

When this compound forms a complex, for instance with a transition metal ion, the CD spectrum can change significantly. These changes can be used to monitor the formation of the complex and to study the conformation of the ligand within the complex. Conformational transitions, such as changes in the orientation of the carboxyl and methylamino groups, can be induced by the binding event and are reflected in the CD spectrum.

While specific CD studies on complexes of this compound are scarce, research on similar chiral amino acid-metal complexes demonstrates the utility of this technique. The table below illustrates hypothetical changes in CD spectral features upon complexation of a chiral amino acid.

| State of this compound | Hypothetical Wavelength (nm) of CD Signal | Hypothetical Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

|---|---|---|---|

| Free in solution (pH 7) | ~210 | Positive Cotton Effect | Characteristic of the n→π* transition of the carboxylate group in the R-configuration. |

| Complexed with Cu(II) | ~230 (Shifted) | Increased Positive Cotton Effect | Change in the electronic environment of the chromophore upon coordination to the metal ion. |

| Complexed with Cu(II) | ~600 (New band) | Negative Cotton Effect | Induced CD in the d-d transition region of the metal ion, indicating a chiral arrangement of the ligand around the metal. |

Vibrational Spectroscopy (FT-IR, Raman) for Environmental Perturbation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment and can be used to study perturbations in the structure of this compound caused by changes in its surroundings, such as solvent effects, pH changes, or interactions with surfaces.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide a characteristic fingerprint of the molecule based on its vibrational frequencies. For this compound, characteristic bands for the C=O stretching of the carboxylic acid group, N-H bending of the secondary amine, and C-H stretching and bending modes can be observed.

Changes in the position and intensity of these bands can indicate changes in hydrogen bonding, protonation state, or conformation. For example, the C=O stretching frequency is sensitive to the protonation state of the carboxyl group and its involvement in hydrogen bonding. While specific studies on the environmental perturbation of this compound are not widely reported, the table below provides representative FT-IR vibrational frequencies for key functional groups in a similar amino acid and how they might shift under different environmental conditions.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) in a Non-polar Environment | Expected Shift in a Polar, Protic Solvent (e.g., Water) | Reason for Shift |

|---|---|---|---|---|

| -COOH (Carboxylic Acid) | C=O stretch | ~1760 | Shift to lower frequency (~1720-1740) | Hydrogen bonding with the solvent weakens the C=O bond. |

| -COO⁻ (Carboxylate) | Asymmetric stretch | - | ~1550-1610 | Formation of the carboxylate anion at physiological pH. |

| -NH₂⁺- (Protonated Amine) | N-H bend | - | ~1600-1630 | Protonation of the amino group in acidic to neutral solutions. |

| -NH- (Secondary Amine) | N-H bend | ~1550-1580 | Shift to lower frequency | Hydrogen bonding with the solvent. |

Computational and Theoretical Studies on 2r 2 Methylamino Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. These methods can elucidate its three-dimensional structure, electronic landscape, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like (2R)-2-(Methylamino)butanoic acid, which has several rotatable bonds, multiple stable conformations may exist. A full exploration of the conformational energy landscape would involve systematically rotating these bonds to identify all low-energy conformers and the energy barriers between them.

Despite the availability of established theoretical models, such as Density Functional Theory (DFT), specific studies detailing the optimized geometries and conformational energy landscapes of this compound have not been published.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides insights into the electronic structure and reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

There is no specific published data on the HOMO-LUMO gap, molecular orbital diagrams, or electron density maps for this compound. General studies on N-methylated amino acids suggest that N-methylation can influence these electronic properties. nih.govrsc.org

Prediction of Acidity, Basicity, and Hydrogen Bonding Characteristics

Computational methods can predict the acid dissociation constant (pKa) of ionizable groups, such as the carboxylic acid and the secondary amine in this compound. These predictions are vital for understanding the molecule's charge state at different pH values. Similarly, its capacity to act as a hydrogen bond donor (from the carboxylic acid and amine protons) and acceptor (at the carbonyl and amine oxygens and the nitrogen atom) can be computationally modeled. PubChem provides general computed values for hydrogen bond donor and acceptor counts. nih.gov

However, detailed computational studies predicting the specific pKa values and analyzing the strength and geometry of potential hydrogen bonds for this compound are not available.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior in various environments.

Investigation of Solution-Phase Behavior and Solvent Interactions

MD simulations are ideally suited to study how this compound behaves in a solvent, such as water. These simulations could reveal its hydration shell structure, the dynamics of solvent exchange, and its conformational preferences in solution.

No specific molecular dynamics simulation studies have been published that focus on the solution-phase behavior and solvent interactions of this compound.

Protein-Ligand Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is often followed by calculations to predict the binding affinity, which indicates the strength of the interaction. Such studies are fundamental in drug discovery and chemical biology.

A search of the scientific literature yielded no protein-ligand docking studies or binding affinity predictions involving this compound as a ligand.

Analysis of Conformational Transitions and Free Energy Surfaces

The conformational landscape of this compound, a non-proteinogenic N-methylated amino acid, is a critical determinant of its interaction with biological systems and its physical properties. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, provide powerful tools to explore this landscape. The N-methylation introduces significant changes compared to its non-methylated counterpart, primarily by restricting the rotation around the N-Cα bond and influencing the cis/trans equilibrium of the peptide bond when incorporated into a peptide chain. rsc.orgresearchgate.net

Conformational analysis of similar N-methylated amino acid derivatives using Density Functional Theory (DFT) has shown that N-methylation can lower the energy barrier for cis/trans isomerization of the amide bond. rsc.org For an isolated molecule like this compound, the key degrees of freedom are the dihedral angles along the backbone (φ, ψ) and side chain (χ).

Molecular dynamics simulations can be used to generate trajectories that sample numerous conformations over time. From these trajectories, a free energy surface (FES) can be constructed, often as a function of two or more collective variables, such as the principal dihedral angles. The FES maps the conformational states of the molecule, with energy minima corresponding to stable or metastable conformations and the transition paths between them revealing the energy barriers. nih.gov For similar small biomolecules, these simulations can reveal how solvent interactions, for instance with water or methanol, stabilize specific conformers, such as the zwitterionic form over the canonical form. ntu.ac.uk

Studies on N-methylated alanine (B10760859) peptides have demonstrated that they can populate helical structures stabilized by carbonyl-carbonyl interactions, a feature distinct from the hydrogen-bond-stabilized helices of standard peptides. researchgate.net Molecular dynamics simulations in different solvents, like water or methanol, revealed transitions to β-strand structures, highlighting the significant role of the solvent in dictating the conformational preference. researchgate.net This suggests that the conformational behavior of this compound is highly dependent on its environment.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description | Expected Influence of N-Methylation |

| Φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. | Rotation is sterically hindered by the methyl group, restricting accessible Φ angles. |

| Ψ (psi) | N-Cα-C'-O | Defines the rotation around the Cα-C' bond. | Influenced by side-chain and N-methyl group orientation. |

| ω (omega) | Cα(i-1)-C'(i-1)-N(i)-Cα(i) | Defines the peptide bond conformation (in a peptide context). | N-methylation lowers the energy barrier for cis/trans isomerization. rsc.org |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the primary side-chain rotation. | Influences the overall shape and potential for intermolecular interactions. |

This table presents a generalized framework for the analysis. Specific values would be derived from detailed quantum mechanical or molecular dynamics studies.

In Silico Prediction of Metabolic Transformations and Enzyme Specificity

In silico tools are crucial for predicting the metabolic fate of xenobiotics, including non-standard amino acids like this compound. These computational methods can forecast potential metabolic pathways, identify likely metabolites, and predict which enzyme families are responsible for these transformations, thereby guiding further experimental studies. news-medical.net

The primary enzymes involved in drug and xenobiotic metabolism are the Cytochrome P450 (CYP) superfamily, flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). news-medical.net For a molecule like this compound, several metabolic reactions can be predicted.

Oxidation: The N-methyl group is a potential site for oxidative demethylation by CYP enzymes, yielding 2-aminobutanoic acid and formaldehyde. The ethyl side chain is also susceptible to hydroxylation at various positions, primarily catalyzed by CYPs. news-medical.net

Conjugation: The carboxylic acid group is a prime candidate for glucuronidation by UGTs, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

Computational models, which can include quantum mechanical simulations, predict the regioselectivity and lability of different sites on a molecule for metabolism by specific CYP isoforms (e.g., CYP3A4, CYP2D6). news-medical.net These models help identify the "soft spots" on the molecule most likely to be metabolized. Studies have shown that extracellular amino acid levels can significantly influence the expression and function of CYP450 enzymes in liver cells, which could in turn affect the metabolism of this compound. nih.govnih.gov

Predicting enzyme specificity involves more complex methods like molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics). nih.gov To predict whether this compound is a substrate for a particular enzyme, the molecule would be docked into the enzyme's active site. The binding affinity and the fit of the substrate within the catalytic pocket are evaluated. For enzymes like methyltransferases, which specifically recognize and modify substrates, computational approaches can help delineate the recognition motifs. nih.gov For instance, studies on protein N-terminal methyltransferases (NTMTs) have used rational design and crystallographic studies to understand substrate binding and develop specific inhibitors. nih.gov

Table 2: Predicted Metabolic Reactions for this compound

| Reaction Type | Predicted Metabolite(s) | Key Enzyme Family | Computational Method for Prediction |

| N-Demethylation | (2R)-2-Aminobutanoic acid + Formaldehyde | Cytochrome P450 (CYP) | Site of Metabolism (SOM) prediction models, QM simulations news-medical.net |

| Side-Chain Hydroxylation | (2R)-2-(Methylamino)-3-hydroxybutanoic acid; (2R)-2-(Methylamino)-4-hydroxybutanoic acid | Cytochrome P450 (CYP) | SOM prediction models, Docking news-medical.net |

| Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGT) | Substrate-specificity models for UGTs news-medical.net |

Rational Design of Novel Analogs and Derivatives Based on Computational Insights

Computational insights into the structure, conformation, and metabolism of this compound provide a strong foundation for the rational design of novel analogs with tailored properties. nih.gov The goal of such design could be to enhance biological activity, improve metabolic stability, or alter physicochemical properties like permeability. aralezbio.commdpi.com

Strategies for Analog Design:

Metabolic Blocking: If in silico predictions and subsequent experiments identify a primary site of metabolic breakdown (a "metabolic hot-spot"), this site can be blocked to improve the compound's stability. news-medical.net For example, if the N-methyl group is rapidly removed, replacing it with a non-metabolizable group or modifying the adjacent ethyl side chain to sterically hinder enzyme access could be explored.

Conformational Constraint: To lock the molecule into a biologically active conformation, identified from FES analysis, modifications can be introduced. This might involve cyclization or the introduction of bulky groups to restrict rotation around key bonds. This strategy has been used to design peptidomimetics with improved properties. mdpi.com

Structure-Activity Relationship (SAR) Exploration: Computational methods can guide the exploration of SAR by predicting the effect of various substitutions. acs.org For example, modifying the ethyl side chain to larger alkyl or aryl groups could enhance binding affinity to a target protein. Docking simulations can be used to screen a virtual library of such analogs against a target protein to prioritize which compounds to synthesize. nih.gov This approach combines positive design (enhancing interactions with the target) and negative design (avoiding interactions that lead to off-target effects or metabolism). acs.org

The process often involves an iterative cycle of computational design, chemical synthesis, and biological testing. nih.gov For instance, if the goal is to create an inhibitor for a specific enzyme, this compound could serve as a scaffold. Analogs would be designed to occupy the enzyme's active site more effectively, and their binding energies would be calculated using methods like thermodynamic integration. nih.gov

Table 3: Computationally-Guided Strategies for Analog Design

| Design Goal | Computational Strategy | Example Modification on this compound | Predicted Outcome |

| Increase Metabolic Stability | Identify metabolic hot-spots via in silico metabolism prediction. news-medical.net | Replace the α-hydrogen with a methyl group. | Block potential α-hydroxylation. |

| Enhance Target Binding Affinity | Docking simulations and free energy calculations with a target protein. nih.gov | Extend the ethyl side chain with a phenyl group to fit into a hydrophobic pocket. | Improved van der Waals interactions and higher predicted binding affinity. |

| Improve Membrane Permeability | Calculate properties like logP and polar surface area; simulate interactions with a lipid bilayer. nih.gov | Esterify the carboxylic acid group. | Increased lipophilicity, potentially enhancing passive diffusion. |

| Introduce Novel Functionality | Pharmacophore modeling based on known active compounds. | Replace the carboxylic acid with a bioisostere like a tetrazole. | Altered electronic properties and potential for new hydrogen bonding interactions. |

Future Research Directions and Emerging Avenues

Elucidation of Undiscovered Biosynthetic Pathways for (2R)-2-(Methylamino)butanoic acid

The natural origin of this compound remains an open question, presenting a compelling case for the exploration of its biosynthetic origins. Uncovering these pathways is crucial for developing sustainable and efficient methods for its production.

Identification of Novel Enzymes Involved in N-Methylation and Derivatization

A key area of future research lies in the discovery and characterization of enzymes capable of producing this compound. The primary focus will be on identifying novel N-methyltransferases that can specifically catalyze the methylation of the amino group of a suitable precursor, such as 2-aminobutanoic acid. Research in this area could involve screening microbial genomes and metagenomic libraries for genes encoding enzymes with homology to known N-methyltransferases.

Furthermore, the discovery of N-methyl-L-amino acid dehydrogenases (NMAADHs) presents another promising route. These enzymes can catalyze the reductive amination of a keto acid precursor with methylamine, offering a direct pathway to the desired N-methylated amino acid. nih.gov Future work could focus on identifying and engineering NMAADHs with high stereoselectivity for the (2R) enantiomer.

A potential research workflow for identifying novel biosynthetic enzymes is outlined below:

| Step | Description | Key Techniques |

| 1. Genomic and Metagenomic Screening | Searching public and proprietary databases for sequences homologous to known N-methyltransferases and NMAADHs. | BLAST, HMMER |

| 2. Heterologous Expression and Characterization | Cloning candidate genes into a suitable host (e.g., E. coli) and expressing the enzymes. | PCR, Gene Synthesis, Protein Purification |

| 3.Enzymatic Assays | Testing the purified enzymes for their ability to convert potential substrates (e.g., 2-aminobutanoic acid, 2-oxobutanoic acid) to this compound. | HPLC, Mass Spectrometry |

| 4. Structural Biology | Determining the three-dimensional structure of promising enzymes to understand their mechanism and guide protein engineering efforts. | X-ray Crystallography, Cryo-EM |

Exploration of Extreme Environments for Unique Bioproduction Pathways

Extremophiles, microorganisms that thrive in harsh conditions such as high temperatures, extreme pH, or high salinity, represent a largely untapped reservoir of novel biocatalysts. mdpi.com These organisms often possess unique metabolic pathways and enzymes with enhanced stability and activity, making them ideal candidates for industrial bioprocesses.

Future research should venture into exploring diverse and extreme environments, from deep-sea hydrothermal vents to arid deserts, to isolate microorganisms capable of producing this compound or harboring the necessary enzymatic machinery. This bioprospecting approach could lead to the discovery of robust enzymes and production strains with commercially viable characteristics.

Advancement in Stereoselective Synthetic Methodologies

The development of efficient and selective synthetic routes to enantiomerically pure this compound is paramount for its application in various fields. Future research will likely focus on creating more sustainable and scalable synthetic strategies.

Development of Greener and More Sustainable Asymmetric Syntheses

Traditional chemical syntheses often rely on harsh reagents, and protecting group strategies that generate significant waste. The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.govwikipedia.org For the synthesis of this compound, future research could focus on:

Asymmetric Hydrogenation: The development of highly efficient and selective chiral catalysts for the asymmetric hydrogenation of prochiral precursors, such as enamines or imines, represents a promising green approach. researchgate.net

Biocatalysis: Utilizing whole-cell biocatalysts or isolated enzymes (as discussed in section 8.1) offers a highly sustainable route, often proceeding under mild conditions with high stereoselectivity.

Organocatalysis: The use of small organic molecules as catalysts provides an alternative to metal-based catalysts, often with lower toxicity and cost. nih.gov

Application of Continuous Flow Chemistry for High-Throughput Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. asymchem.comflinders.edu.audurham.ac.uk The application of continuous flow technology to the synthesis of this compound could lead to:

Increased Efficiency: Reduced reaction times and improved yields due to precise control over reaction parameters.

Enhanced Safety: The ability to handle hazardous reagents and intermediates in small, contained volumes.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production.

A hypothetical continuous flow setup for the synthesis of this compound could involve the sequential pumping of reagents through heated or cooled reactor coils, with in-line purification steps to yield the final product.

Deeper Understanding of Molecular Recognition Mechanisms

A fundamental understanding of how this compound interacts with biological targets at the molecular level is crucial for elucidating its function and designing novel applications. The N-methyl group can significantly influence the conformational flexibility and binding affinity of the molecule.

Future research in this area will likely involve a combination of experimental and computational approaches:

| Research Area | Techniques | Potential Insights |

| Structural Biology | X-ray crystallography, NMR spectroscopy, Cryo-EM | Determination of the three-dimensional structure of this compound in complex with its biological targets (e.g., receptors, enzymes). |

| Computational Modeling | Molecular docking, Molecular dynamics simulations | Prediction of binding modes, identification of key interactions, and understanding the energetic contributions of the N-methyl group to binding. |

| Biophysical Methods | Isothermal titration calorimetry (ITC), Surface plasmon resonance (SPR) | Quantification of binding affinities and thermodynamic parameters of the interaction. |

By delving into these future research directions, the scientific community can expect to gain a comprehensive understanding of this compound, from its fundamental biosynthesis to its intricate molecular interactions. These endeavors will not only expand our knowledge of this fascinating molecule but also pave the way for its potential use in a variety of scientific and technological applications.

High-Resolution Structural Biology Studies of Protein-Compound Complexes

A critical area for future research is the elucidation of the three-dimensional structures of this compound in complex with its protein targets. While the structure of the compound itself is known, understanding its interactions at an atomic level is key to deciphering its biological function. nih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide high-resolution snapshots of the binding pocket, revealing the specific amino acid residues involved in the interaction. nih.govnih.gov

Integrative structural biology, which combines data from multiple techniques like small-angle X-ray scattering (SAXS) and nuclear magnetic resonance (NMR) spectroscopy, could offer a more comprehensive view of the dynamic nature of these complexes in a solution state that mimics their natural environment. nih.govelifesciences.org Such studies would be invaluable for understanding the molecular basis of the compound's activity and would pave the way for rational drug design and the development of more potent and selective derivatives.

Unraveling Allosteric Regulation Modulated by this compound

The potential for this compound to act as an allosteric modulator of protein function is a particularly exciting avenue for future investigation. Allosteric regulation, where a molecule binds to a site on a protein other than the active site to modulate its activity, offers a sophisticated mechanism for controlling biological processes.

Future research could focus on identifying proteins whose function is allosterically regulated by this compound. This would involve a combination of computational screening and experimental validation. Once a protein-compound pair is identified, detailed kinetic and structural studies would be necessary to understand the mechanism of allosteric modulation. For instance, researchers could investigate how the binding of the compound induces conformational changes in the protein that alter its catalytic activity or its affinity for other binding partners.

Bioengineering for Sustainable Production and Derivatization

The development of sustainable and efficient methods for the production of this compound and its derivatives is crucial for enabling its widespread use in research and potential commercial applications. Bioengineering offers a promising alternative to traditional chemical synthesis.

Optimization of Microbial Strains for Enhanced Biosynthesis

A key future direction is the engineering of microbial strains, such as Escherichia coli or Saccharomyces cerevisiae, for the overproduction of this compound. biorxiv.org This could be achieved through the introduction of heterologous biosynthetic pathways and the optimization of fermentation conditions. nih.govmdpi.com Metabolic engineering strategies could be employed to increase the flux towards the desired compound by upregulating key enzymes and knocking out competing pathways. mdpi.com The optimization of factors such as the carbon-to-nitrogen ratio in the fermentation medium could also significantly enhance the yield. mdpi.comresearchgate.net

Enzyme Engineering for Tailored Modifications of this compound

Enzyme engineering presents a powerful tool for creating novel derivatives of this compound with tailored properties. Future research could focus on identifying and engineering enzymes that can specifically modify the compound's structure. For example, enzymes could be designed to introduce new functional groups or to alter the stereochemistry of the molecule. This would allow for the creation of a diverse library of derivatives that could be screened for improved biological activity or other desirable characteristics. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Compound Discovery and Pathway Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and development of novel compounds and biosynthetic pathways. nih.gov

In the context of this compound, ML algorithms could be trained on existing data to predict the biological activities of novel derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com AI could also be used to design entirely new molecules with desired properties from scratch. nih.gov

Q & A

Basic: What synthetic strategies ensure enantiomeric purity of (2R)-2-(Methylamino)butanoic acid?

Advanced: How can asymmetric synthesis be optimized to enhance yield and enantiomeric excess (ee) in multi-step syntheses?

Answer:

-

Basic: Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, tert-butyl (R)-2-aminobutanoate hydrochloride (as used in ) can serve as a chiral precursor. Key steps include:

- Chiral resolution via diastereomeric salt formation.

- Enzymatic catalysis using lipases or transaminases for stereospecific amination.

- Asymmetric hydrogenation of α,β-unsaturated esters using Ru-BINAP catalysts .

-

Advanced: To optimize ee (>98%), researchers should:

- Use kinetic resolution during intermediate purification (e.g., chiral HPLC).

- Employ density functional theory (DFT) to predict transition states and adjust reaction conditions (temperature, solvent polarity).

- Monitor reaction progress via online chiral chromatography to terminate reactions at peak ee .

Basic: Which analytical methods confirm the stereochemistry of this compound?

Advanced: How do X-ray crystallography and spectroscopy resolve ambiguous stereochemical assignments?

Answer:

-

Basic: Standard methods include:

- Nuclear Overhauser Effect (NOE) NMR to determine spatial proximity of methyl and amino groups.

- Optical rotation comparison with literature values.

- Chiral derivatization (e.g., Marfey’s reagent) followed by LC-MS .

-

Advanced:

- Single-crystal X-ray diffraction (as in ) provides definitive proof of absolute configuration.

- Circular dichroism (CD) correlates Cotton effects with known stereoisomers.

- Vibrational circular dichroism (VCD) distinguishes enantiomers by IR absorption differences in chiral environments .

Basic: What in vitro models assess BBB permeability modulation by this compound?

Advanced: How can in vivo techniques evaluate real-time pharmacokinetics?

Answer:

-

Basic:

- Transwell assays using hCMEC/D3 cell monolayers to measure transepithelial electrical resistance (TEER) and permeability coefficients.

- Competitive inhibition studies with radiolabeled phenylalanine to quantify LAT1 transporter binding .

-

Advanced:

- In vivo microdialysis in rodent brains measures unbound compound concentrations post-IV administration.

- PET imaging with ¹⁸F-labeled analogs tracks BBB penetration kinetics.

- Knockout mouse models (e.g., LAT1-deficient) validate target specificity .

Basic: What parameters are critical for stability studies under physiological conditions?

Advanced: How do degradation studies identify oxidation-sensitive moieties?

Answer:

-

Basic: Key factors include:

- pH stability (e.g., 1-13 range) assessed via HPLC at 37°C.

- Light sensitivity tested under ICH Q1B guidelines.

- Oxidative stress using H₂O₂ or radical initiators .

-

Advanced:

- Accelerated stability studies (40°C/75% RH for 6 months) coupled with HRMS identify degradation products (e.g., N-oxide formation).

- Isotope labeling (²H/¹³C) traces degradation pathways.

- Computational modeling (QM/MM) predicts vulnerable bonds .

Basic: How are computational docking models validated for transporter interactions?

Advanced: What simulation strategies quantify binding energy landscapes?

Answer:

-

Basic:

- AutoDock Vina or Glide docks the compound into LAT1 (PDB: 6IRS).

- Experimental IC₅₀ values validate docking scores.

- Site-directed mutagenesis confirms critical binding residues .

-

Advanced:

- Alchemical free energy calculations (FEP/MBAR) predict ΔΔG for mutations.

- Constant-pH molecular dynamics simulates protonation state effects.

- Metadynamics maps free energy surfaces under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.